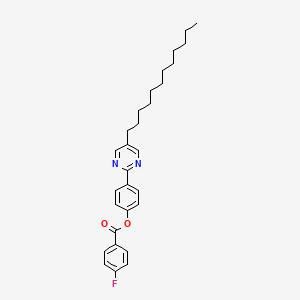
4-(5-Dodecylpyrimidin-2-YL)phenyl 4-fluorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5-Dodecylpyrimidin-2-YL)phenyl 4-fluorobenzoate is an organic compound with a complex structure that includes a pyrimidine ring substituted with a dodecyl chain and a phenyl ring substituted with a fluorobenzoate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Dodecylpyrimidin-2-YL)phenyl 4-fluorobenzoate typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction involves the coupling of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst and a base . The specific conditions for this reaction can vary, but it generally requires mild temperatures and can be performed in various solvents.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(5-Dodecylpyrimidin-2-YL)phenyl 4-fluorobenzoate can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes. Substitution reactions can produce a wide range of products depending on the nature of the substituent.
Applications De Recherche Scientifique
4-(5-Dodecylpyrimidin-2-YL)phenyl 4-fluorobenzoate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: It may be used in studies of cellular processes and interactions due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 4-(5-Dodecylpyrimidin-2-YL)phenyl 4-fluorobenzoate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4-(Pyridin-2-YL)pyrimidin-2-YL)phenyl 4-fluorobenzoate: This compound has a similar structure but with a pyridinyl group instead of a dodecyl chain.
Dihydrocholesteryl 4-fluorobenzoate: This compound is similar in that it contains a fluorobenzoate group, but it has a different core structure.
Uniqueness
4-(5-Dodecylpyrimidin-2-YL)phenyl 4-fluorobenzoate is unique due to the presence of both a long dodecyl chain and a fluorobenzoate group. This combination of structural features imparts specific chemical and physical properties that can be advantageous in various applications, such as enhancing solubility, stability, and interaction with biological targets.
Propriétés
Numéro CAS |
139907-15-6 |
|---|---|
Formule moléculaire |
C29H35FN2O2 |
Poids moléculaire |
462.6 g/mol |
Nom IUPAC |
[4-(5-dodecylpyrimidin-2-yl)phenyl] 4-fluorobenzoate |
InChI |
InChI=1S/C29H35FN2O2/c1-2-3-4-5-6-7-8-9-10-11-12-23-21-31-28(32-22-23)24-15-19-27(20-16-24)34-29(33)25-13-17-26(30)18-14-25/h13-22H,2-12H2,1H3 |
Clé InChI |
MWYZFEUMOQKFSY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCC1=CN=C(N=C1)C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}butanal](/img/structure/B14269954.png)
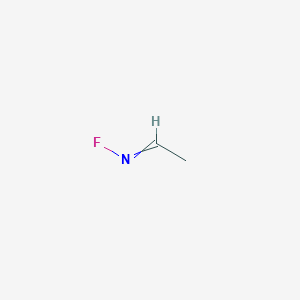
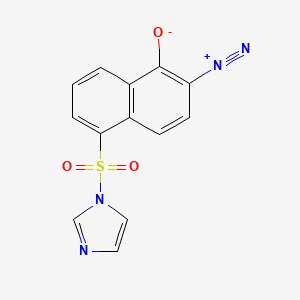
![4-[[Anilino-(4-carbonochloridoylanilino)phosphoryl]amino]benzoyl chloride](/img/structure/B14269985.png)
![2-[(Undecyloxy)methyl]-1,4,7,10,13,16-hexaoxacyclooctadecane](/img/structure/B14269990.png)
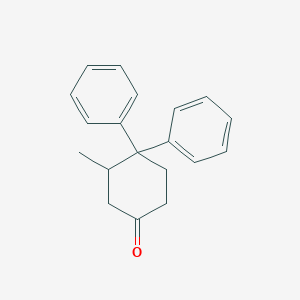
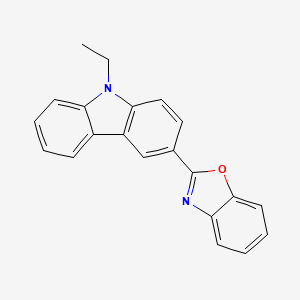
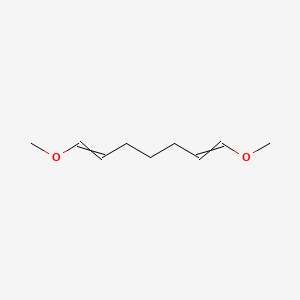
![2,5-bis[5-(5-ethylthiophen-2-yl)thiophen-2-yl]thiophene](/img/structure/B14270006.png)
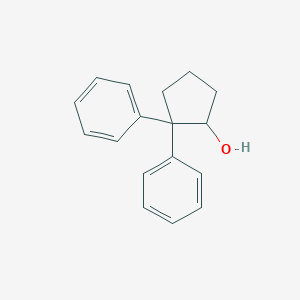
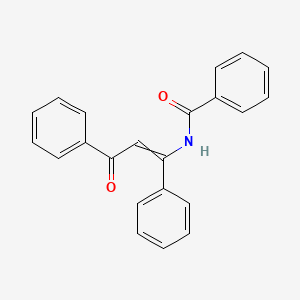

![N-[(Benzylideneamino)methyl]-N-methylaniline](/img/structure/B14270030.png)

